molecular formula C14H9ClN4O3 B11516740 5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11516740
M. Wt: 316.70 g/mol
InChI Key: GFPBBQQYKYQNFA-UHFFFAOYSA-N
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Description

5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorinated nitrophenyl group and a benzodiazole ring, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The presence of the nitro and chloro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2,3-Dihydro-1H-1,3-benzodiazol-2-one: Another precursor used in the synthesis.

    5-Nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A structurally related compound with similar properties.

Uniqueness

The unique combination of the chlorinated nitrophenyl group and the benzodiazole ring in 5-[(E)-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE imparts distinct chemical and biological properties that are not observed in the individual precursors or related compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H9ClN4O3

Molecular Weight

316.70 g/mol

IUPAC Name

5-[(2-chloro-5-nitrophenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C14H9ClN4O3/c15-11-3-2-10(19(21)22)5-8(11)7-16-9-1-4-12-13(6-9)18-14(20)17-12/h1-7H,(H2,17,18,20)

InChI Key

GFPBBQQYKYQNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)N2

Origin of Product

United States

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